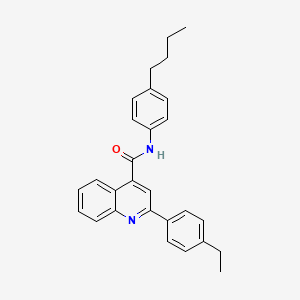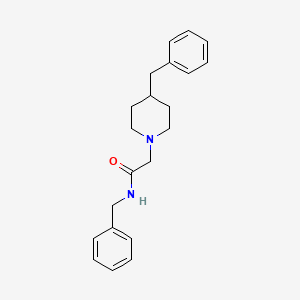![molecular formula C20H22N4O3 B10970611 N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylbutanamide](/img/structure/B10970611.png)
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylbutanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the benzoxadiazole-morpholine intermediate with a phenylbutanamide derivative under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxadiazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylbutanamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with biological macromolecules, leading to changes in their function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake. The phenylbutanamide group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine: Shares the benzoxadiazole and morpholine moieties but lacks the phenylbutanamide group.
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-2-phenylacetamide: Similar structure but with a phenylacetamide group instead of phenylbutanamide.
Uniqueness
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylbutanamide is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of the phenylbutanamide group differentiates it from other similar compounds, potentially enhancing its therapeutic potential and specificity .
Properties
Molecular Formula |
C20H22N4O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-2-phenylbutanamide |
InChI |
InChI=1S/C20H22N4O3/c1-2-15(14-6-4-3-5-7-14)20(25)21-16-8-9-17(19-18(16)22-27-23-19)24-10-12-26-13-11-24/h3-9,15H,2,10-13H2,1H3,(H,21,25) |
InChI Key |
ACIRYWHZPBPIGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B10970538.png)
![3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10970545.png)

![(2E)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10970562.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10970574.png)
![(3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10970575.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10970576.png)
![N-(4-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10970597.png)

![10-[(2-fluorophenyl)carbonyl]-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10970612.png)
![N-(2-bromo-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10970613.png)

![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide](/img/structure/B10970630.png)
